![molecular formula C10H9NO3 B2982400 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid CAS No. 4872-58-6](/img/structure/B2982400.png)
3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid
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Overview
Description
3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 . It is a member of the isoxazole family, a group of five-membered heterocyclic compounds that are commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid consists of a five-membered isoxazole ring attached to a phenyl group and a carboxylic acid group . The isoxazole ring is a heterocyclic compound containing two adjacent nitrogen and oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and often involve the formation of new bonds at the 3, 4, or 5 positions of the isoxazole ring . For example, Baranov and his group synthesized 3,4,5-trisubstituted isoxazole derivatives from aromatic aldehyde and nitroacetic esters via the intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylate derivatives .Physical And Chemical Properties Analysis
3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid has a molecular weight of 191.18 . Its density is approximately 1.3 g/cm3 , and its refractive index is 1.62 .Scientific Research Applications
Tautomerism and Basicity
3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid and its derivatives exhibit tautomeric forms, with a mixture of CH and NH forms in solution. The proportion of the NH form increases with the polarity of the solvent. These isoxazol-5-ones are comparable in acid strength to carboxylic acids (Boulton & Katritzky, 1961).
Synthesis of Derivatives
Synthesis of 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids and their reactions with various aldehydes leads to the formation of esters. These esters are used to produce Schiff bases, which are then reduced to amines (Potkin et al., 2012).
Antitumor Activity
Isoxazolyl- and isothiazolylcarbamides, derived from 5-phenylisoxazol-3-carboxylic acid, show significant antitumor activity. These compounds increase the effectiveness of cytostatic drugs used in medical practice (Potkin et al., 2014).
Lithiation and Chemical Transformations
The lithiation of 3,5-disubstituted isoxazoles, including 3-phenylisoxazol-5-ones, leads to 4-lithio derivatives. These derivatives form the basis for further chemical transformations into carboxylic acids and iodocompounds (Micetich & Chin, 1970).
Biological Activity and Potential Applications
Some isoxazoline derivatives, including 3-phenyl-4,5-dihydro isoxazole-5-carboxylate, showed increased growth of E. coli organisms. This finding is significant for potential applications in stem cell research (Denton et al., 2021).
Herbicidal Activity
3-Aryl-5-(haloalkyl)-4-isoxazolecarboxamides, derived from 3-phenylisoxazole-5-carboxylic acid, exhibit significant herbicidal activity against various weeds. This demonstrates its potential application in agriculture (Hamper et al., 1995).
Synthesis in Pharmaceutical Development
The synthesis of BMS-520, a potent isoxazole-containing S1P1 receptor agonist, involves a key intermediate derived from 3-phenylisoxazole-5-carboxylic acid. This process is crucial for the development of pharmaceuticals (Hou et al., 2016).
Future Directions
The development of new synthetic strategies for isoxazole derivatives, including 3-Phenyl-4,5-dihydro-isoxazole-5-carboxylic acid, is a significant area of research . Given the wide range of biological activities exhibited by isoxazole derivatives, further exploration of these compounds could lead to the development of new drugs with improved efficacy and safety profiles .
properties
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10(13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFSZQCZMWZMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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